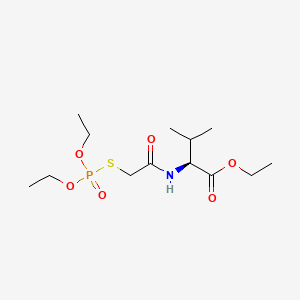![molecular formula C22H38Br2N2O6Si2 B14451995 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide CAS No. 74173-49-2](/img/structure/B14451995.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is a versatile organosilicon compound. It is characterized by the presence of two trimethoxysilylpropyl groups attached to a bipyridinium core. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency of the synthesis. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable solvents.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized bipyridinium derivatives.
科学研究应用
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide finds applications in various fields:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.
Biology: Employed in the modification of surfaces for biomolecular immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting the adhesion between different materials. The bipyridinium core can also interact with various molecular targets, facilitating the formation of functionalized surfaces and materials.
相似化合物的比较
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but contains an amine group instead of a bipyridinium core.
1-[3-(Trimethoxysilyl)propyl]imidazole: Contains an imidazole ring instead of a bipyridinium core.
3-(Trimethoxysilyl)propyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is unique due to its bipyridinium core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets and the formation of stable, functionalized surfaces.
属性
CAS 编号 |
74173-49-2 |
|---|---|
分子式 |
C22H38Br2N2O6Si2 |
分子量 |
642.5 g/mol |
IUPAC 名称 |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;dibromide |
InChI |
InChI=1S/C22H38N2O6Si2.2BrH/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
HANMMMIPVDIFMO-UHFFFAOYSA-L |
规范 SMILES |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
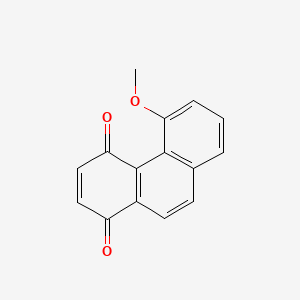
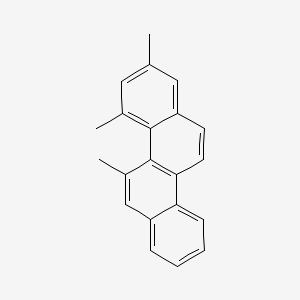
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
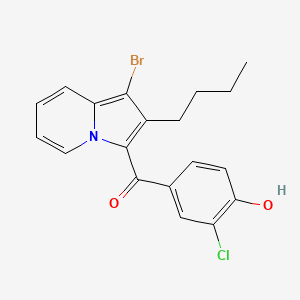


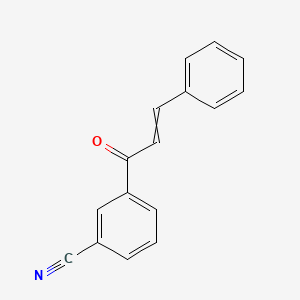
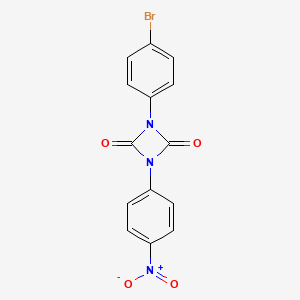
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
